molecular formula C11H11F3N2O B2458588 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034606-20-5

5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No.: B2458588
CAS No.: 2034606-20-5
M. Wt: 244.217
InChI Key: QCODKCGVAUERLA-UHFFFAOYSA-N
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Description

5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane: is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the pyridine ring substituted with a trifluoromethyl group. One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents to introduce the trifluoromethyl group . The bicyclic structure can be formed through cyclization reactions involving suitable precursors and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions

5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds with different properties .

Mechanism of Action

The mechanism of action of 5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets, such as enzymes or receptors, through binding to specific sites. This interaction can modulate the activity of these targets, leading to various biological effects. The trifluoromethyl group, in particular, can enhance the compound’s binding affinity and selectivity by influencing its electronic and steric properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-(Trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane is unique due to the combination of its trifluoromethyl-substituted pyridine ring and the bicyclic structure. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

5-[6-(trifluoromethyl)pyridin-2-yl]-2-oxa-5-azabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O/c12-11(13,14)9-2-1-3-10(15-9)16-5-8-4-7(16)6-17-8/h1-3,7-8H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCODKCGVAUERLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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